molecular formula C26H24N2OS B2715464 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681275-80-9

1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone

Cat. No.: B2715464
CAS No.: 681275-80-9
M. Wt: 412.55
InChI Key: RGGJKHHNXZWUDG-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a synthetic indole-derived thioether compound characterized by a ketone group bridging an indolinyl moiety and a substituted indole ring. The indole core is functionalized with a 3-methylbenzyl group at the N1 position and a thioether linkage at the C3 position.

The compound’s synthesis likely involves sequential alkylation and sulfonation steps, as evidenced by analogous protocols for indole derivatives (e.g., alkylation of indole N1 using potassium t-butoxide and methyl iodide, followed by thioether formation via nucleophilic substitution) .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2OS/c1-19-7-6-8-20(15-19)16-27-17-25(22-10-3-5-12-24(22)27)30-18-26(29)28-14-13-21-9-2-4-11-23(21)28/h2-12,15,17H,13-14,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGJKHHNXZWUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone , also known as a thioether derivative of indole, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C26H24N2OS
  • Molecular Weight : 412.55 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole moiety is known for its role in modulating several biological pathways, including:

  • Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.
  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Studies indicate that it can preferentially suppress the growth of rapidly dividing cancer cells over normal fibroblasts .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, particularly against strains like Staphylococcus aureus and Candida albicans.

Biological Activity Data

Activity TypeObservations/FindingsReference
AnticancerSignificant antiproliferative effects on A549 cells
AntimicrobialMIC against S. aureus ATCC 25923: 3.90 μg/mL
AntioxidantExhibits scavenging activity against free radicals

Case Studies

Several studies have investigated the biological activity of indole derivatives similar to the target compound:

  • Anticancer Studies : A study evaluated various indole derivatives for their cytotoxic effects on cancer cell lines. Compounds with similar structures exhibited significant growth inhibition, suggesting that modifications in the indole structure can enhance anticancer activity .
  • Antimicrobial Efficacy : Research has shown that certain indole derivatives possess low minimum inhibitory concentrations (MICs) against resistant bacterial strains, highlighting their potential as novel antimicrobial agents .
  • Mechanistic Insights : Molecular docking studies have been conducted to understand how these compounds interact with specific proteins involved in cancer and microbial resistance, providing insights into their mechanisms of action .

Scientific Research Applications

Synthetic Route Overview

StepDescription
1 Formation of indole moiety from an aniline derivative.
2 Reaction with a thiol compound to introduce thioether linkage.
3 Coupling with an indoline derivative using a coupling reagent.

Biological Activities

The unique structural characteristics of 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone suggest potential biological activities, particularly in pharmacology.

Potential Therapeutic Applications

  • Anticancer Activity : Compounds with indole and indoline structures have been shown to exhibit anticancer properties by interacting with various cellular pathways.
  • Antimicrobial Properties : The compound's structural features may enhance its ability to combat bacterial infections, especially in light of increasing antibiotic resistance.
  • Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation, making this compound a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related indole derivatives, providing insights into the mechanisms by which these compounds exert their effects.

Case Study 1: Anticancer Research

Research has indicated that derivatives of indole can inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this compound have been tested in vitro against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Case Study 2: Antimicrobial Activity

A study focusing on the antimicrobial potential of indole derivatives revealed that certain compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The thioether linkage present in this compound may enhance its interaction with bacterial membranes, leading to increased efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological or physicochemical properties:

Compound Name Key Substituents Biological Activity/Properties Source
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-Nitroindole, 4-nitrophenylthio pIC50 = 8.2129 (vs. Plasmodium)
1-(1H-Indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Unsubstituted indole, 4-nitrophenylthio IC50 = 240 nM (antimalarial)
1-(5-Chloro-1H-indol-3-yl)-2-((4-bromophenyl)thio)ethanone 5-Chloroindole, 4-bromophenylthio IC50 = 90 nM (antimalarial)
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone (8c) 4-Methylbenzenesulfonyl at N1, acetyl at C3 IR: 1662 cm⁻¹ (C=O); NMR-confirmed regiochemistry
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone Diethylamino group at C2 Structural motif for receptor modulation

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro, chloro) on the indole ring enhance antimalarial potency. For example, 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibits superior activity (pIC50 = 8.2129) compared to chloroquine (pIC50 = 7.5528) . The 3-methylbenzyl group in the target compound may improve lipophilicity and membrane permeability compared to smaller substituents (e.g., methyl or sulfonyl groups) .

Thioether Linkage: Thioether-containing derivatives (e.g., 1-(1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) demonstrate significant antimalarial activity, suggesting the sulfur atom enhances target binding via hydrophobic or π-π interactions .

Synthetic Accessibility :

  • The target compound’s 3-methylbenzyl group can be introduced via alkylation of indole using 3-methylbenzyl halides, analogous to the synthesis of 1-allyl-1H-indol-3-yl derivatives (76–93% yields) .
  • Thioether formation follows established protocols, such as reacting indole-3-thiols with α-halo ketones .

Spectroscopic and Physicochemical Properties :

  • IR spectra of similar compounds show characteristic C=O stretches near 1660–1690 cm⁻¹ and S=O stretches (if present) at 1299–1382 cm⁻¹ .
  • The target compound’s NMR profile would likely display distinct shifts for the 3-methylbenzyl protons (δ ~2.3 ppm for CH3) and indolinyl protons (δ ~3.5–4.0 ppm for NCH2) .

Research Findings and Implications

  • Antiparasitic Potential: The target compound’s structural similarity to Plasmodium-active thioethers suggests it warrants evaluation against malaria parasites. Its 3-methylbenzyl group may reduce metabolic degradation compared to nitro-substituted analogues.
  • Receptor Binding: Indole derivatives with amino or sulfonyl groups (e.g., 2-(diethylamino)-1-(1H-indol-3-yl)ethanone) show affinity for serotonin receptors , implying the target compound could modulate similar pathways.
  • Synthetic Challenges : Introducing bulky substituents (e.g., 3-methylbenzyl) may lower reaction yields compared to simpler alkyl groups, necessitating optimized conditions .

Q & A

What synthetic methodologies are effective for preparing 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally analogous indole-thioether derivatives (e.g., (1-benzyl-1H-indol-3-yl)(thiazol-2-yl)methanone) typically involves nucleophilic substitution or coupling reactions. For instance:

  • Key Steps : Reacting indole derivatives with thiol-containing intermediates under anhydrous conditions, using catalysts like triethylamine or pyridine to deprotonate thiols.
  • Optimization : Room-temperature reactions with anhydrous magnesium sulfate for drying and purification via silica gel chromatography yield products with >70% efficiency .
  • Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), stoichiometric ratios, and inert atmospheres (argon/nitrogen) minimize side reactions. Adjusting benzyl substituents (e.g., 3-methyl vs. methoxy groups) can alter reactivity and yield .

Which spectroscopic and analytical techniques are essential for characterizing this compound, and what structural markers confirm its identity?

Answer:

  • 1H/13C-NMR : Indole protons (δ 7.2–9.3 ppm) and carbonyl carbons (δ 168–178 ppm) are diagnostic. For example, the thioether-linked methylene group (CH2-S) appears as a singlet near δ 3.9–4.2 ppm in 1H-NMR .
  • HR-MS : Accurate mass analysis (e.g., [M]+ at m/z 332.0619 for similar derivatives) confirms molecular formula and purity .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~600–700 cm⁻¹) bonds validate functional groups .

How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates molecular orbitals, electrostatic potentials, and bond dissociation energies to predict sites for electrophilic/nucleophilic attack. For example, electron-deficient indole rings may favor interactions with biological targets like NMDA receptors .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to model binding affinities. Analogous compounds (e.g., 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone) show potential as GluN2B antagonists, guiding SAR studies .

How should researchers resolve discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or crystallographic parameters)?

Answer:

  • Validation : Cross-reference experimental NMR shifts with predicted values from tools like ACD/Labs or NIST Chemistry WebBook .
  • Crystallographic Refinement : Use software like SHELXL (SHELX suite) to iteratively adjust structural models against X-ray data. SHELX’s robustness in handling high-resolution or twinned data ensures accurate bond-length and angle determinations .
  • Dynamic NMR : For conformational discrepancies, variable-temperature NMR identifies dynamic processes (e.g., rotational barriers) affecting spectral assignments .

What structural modifications enhance the compound’s stability or bioactivity, and how are these guided by structure-activity relationships (SAR)?

Answer:

  • Substitution Effects : Introducing electron-donating groups (e.g., methoxy on benzyl rings) increases steric bulk and metabolic stability. Derivatives like (1-(3,4-dimethoxybenzyl)-1H-indol-3-yl)methanone show reduced degradation in vitro .
  • Thioether Linkers : Replacing oxygen with sulfur improves lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • Crystallographic Insights : X-ray structures reveal packing interactions (e.g., π-π stacking) that inform solubility and polymorph design .

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (Category 2 H315/H319) and respiratory toxicity (H335) observed in related indole derivatives .
  • Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation or moisture absorption .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal via licensed chemical waste facilities .

How is X-ray crystallography applied to determine the compound’s crystal structure, and what challenges arise in refinement?

Answer:

  • Data Collection : High-resolution (≤1.0 Å) synchrotron data reduces noise. SHELXD (SHELX suite) solves phase problems via dual-space methods, while SHELXL refines anisotropic displacement parameters .
  • Challenges : Twinning or disorder (e.g., flexible benzyl groups) requires constraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement. R-factors <5% indicate high precision .

What regulatory considerations apply to this compound in academic research, particularly regarding controlled substance laws?

Answer:

  • Legality : Analogues with structural similarity to scheduled substances (e.g., JWH-203, RCS-8) may fall under the U.S. Analog Act or EU drug legislation. Preemptively consult institutional compliance officers .
  • Documentation : Maintain detailed synthesis records and toxicity data to justify research exemptions under DEA/FDA guidelines .

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